

Application Note: Protocol for Regioselective Nitration of 3,4-Dimethylacetophenone

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Compound of Interest

Compound Name: 3',4'-Dimethyl-5'-nitroacetophenone

Cat. No.: B12510321

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Introduction & Scientific Rationale

The nitration of 3,4-dimethylacetophenone (CAS: 3637-01-2) is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for pyrazole-based COX-2 inhibitors and agrochemicals.[1] However, this reaction presents a significant regioselectivity challenge due to the competing directing effects of the substituents on the aromatic ring.

The Regioselectivity Challenge

The substrate contains three directing groups with conflicting influences:

- Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5).[1] Position 3 is blocked by a methyl group.
- 3-Methyl Group: An electron-donating group (EDG) that activates the ring and directs ortho (2) and para (6).[1]
- 4-Methyl Group: An EDG that directs ortho (3, 5).

Theoretical Synergy vs. Steric Reality: While electronic synergy might suggest position 5 (activated by 4-Me, meta to Acetyl) as a favorable target, experimental evidence confirms that the 2-nitro isomer is often the major product, despite the steric crowding between the acetyl and methyl groups. Standard mixed-acid nitration typically yields a mixture of three isomers:

- 3,4-dimethyl-2-nitroacetophenone (Major, ~50%)[1]
- 3,4-dimethyl-6-nitroacetophenone (~25%)[1]
- 3,4-dimethyl-5-nitroacetophenone (~25%)[1]

This protocol details the controlled nitration to maximize yield and the subsequent fractional crystallization required to isolate the high-melting 2-nitro isomer from the mixture.[1]

Safety & Hazard Analysis

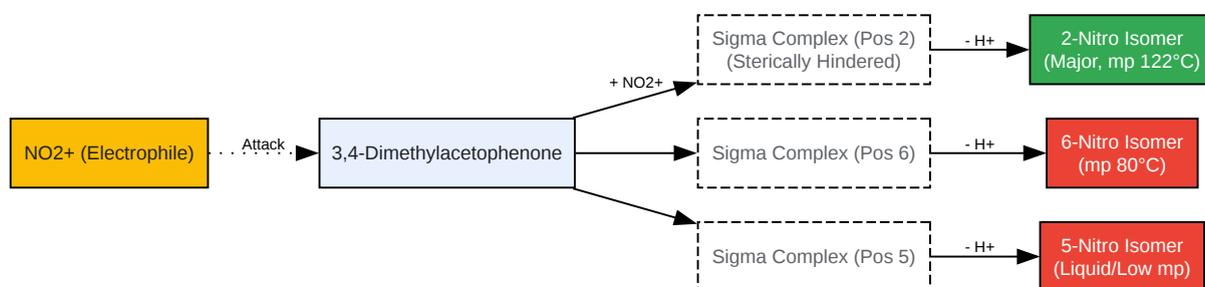
Hazard Class	Risk Description	Mitigation Strategy
Exothermic Runaway	Nitration is highly exothermic. [1] Rapid addition or cooling failure can lead to thermal runaway.	Maintain $T < 0^{\circ}\text{C}$. Use a cryostat or salt-ice bath.[1] Add nitrating agent dropwise.
Corrosive Reagents	Fuming and conc.[2] cause severe burns and react violently with organics.	Wear butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Explosion Hazard	Acetyl nitrate (if formed via acetic anhydride) is unstable.	This protocol uses mixed acid () to avoid acetyl nitrate instability.
Product Toxicity	Nitro compounds are potential sensitizers and mutagens.	Handle all solids in a hood; avoid dust generation.

Reaction Mechanism & Pathway[1]

The reaction proceeds via an Electrophilic Aromatic Substitution (

).[3][4] The nitronium ion (

) attacks the electron-rich positions relative to the methyl groups, overcoming the deactivation of the acetyl group.



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Caption: Competitive reaction pathways showing the formation of three regioisomers. The 2-nitro isomer predominates under standard mixed-acid conditions.[1]

Experimental Protocol

Scale: 50 mmol (7.4 g of substrate) Target: Isolation of 3,4-dimethyl-2-nitroacetophenone

Reagents & Equipment[1][2][3]

- Substrate: 3,4-Dimethylacetophenone (7.4 g, 50 mmol)
- Solvent/Acid: Conc. Sulfuric Acid (, 98%)[5]
- Nitrating Agent: Nitric Acid (, $d=1.42$ or fuming)
- Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (essential for viscous acid mix), dropping funnel, internal thermometer, ice-salt bath (-10°C).

Step-by-Step Methodology

- Preparation of Nitrating Mix:
 - In a separate small flask, mix 3.5 mL of Conc.

(approx. 55 mmol, 1.1 eq) with 20 mL of Conc.

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- Pre-cool this mixture to 0°C.
- Substrate Dissolution:
 - Charge the 3-neck flask with 30 mL of Conc.
 - Cool to -5°C using an ice-salt bath.[\[1\]](#)
 - Add 3,4-dimethylacetophenone (7.4 g) dropwise. Note: The solution may darken and warm slightly; maintain T < 5°C.
- Nitration (Critical Step):
 - Add the pre-cooled Nitrating Mix dropwise to the substrate solution.
 - Control: Adjust addition rate to keep internal temperature between -5°C and 0°C. Do not exceed 5°C to prevent dinitration or oxidation.
 - Duration: Addition should take approximately 30–45 minutes.
- Completion & Quench:
 - Stir at 0°C for an additional 30 minutes.
 - Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a sticky yellow solid/gum.
- Workup:
 - Extract the aqueous slurry with Dichloromethane (DCM) (mL).
 - Wash the combined organic layers with:

- Water (

mL)
- 10%

(until neutral pH)
- Brine (50 mL)
- Dry over Anhydrous

and concentrate in vacuo to yield the Crude Isomer Mixture.

Purification & Analysis

The crude product is a mixture (approx ratio 2:1:1 of 2-, 6-, and 5-nitro isomers).[1][6]

Fractional Crystallization (Isolation of 2-Nitro Isomer)

The 2-nitro isomer has the highest melting point (122°C) compared to the 6-nitro (80°C) and 5-nitro (low melting/oil), making crystallization the preferred purification method.[1]

- Dissolve the crude residue in boiling Methanol (approx. 5-7 mL per gram of crude).
- Allow to cool slowly to room temperature, then chill to 0°C.
- Filter the pale yellow crystals.
- Result: These crystals are predominantly 3,4-dimethyl-2-nitroacetophenone.[1][6]
 - Recrystallization:[1] If purity is <95% by NMR, recrystallize again from Methanol.

Chromatographic Separation (Optional)

To isolate the minor 5-nitro and 6-nitro isomers from the mother liquor:

- Stationary Phase: Silica Gel (230-400 mesh).[1]
- Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 80:20).

- Elution Order: typically 6-nitro (least polar)

5-nitro

2-nitro (most polar/tailing).[1]

Analytical Characterization (NMR)

Use

-NMR to distinguish isomers based on aromatic coupling patterns.[1]

Isomer	Structure	Melting Point	Key -NMR Signal (Aromatic Region)
2-Nitro	3,4-dimethyl-2-nitro	122°C	AB Quartet (Hz)Protons at C5 and C6 are ortho to each other.[1][6]
6-Nitro	3,4-dimethyl-6-nitro	80°C	Two SingletsProtons at C2 and C5 are para to each other.[1]
5-Nitro	3,4-dimethyl-5-nitro	Low MP	AB Quartet (Hz)Protons at C2 and C6 are meta to each other.[1][6]

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield	Temperature too high (>10°C) causing oxidation.[1]	Ensure efficient cooling and slow addition. Keep T < 0°C.
Oily Product	Mixture of isomers prevents crystallization.	Seed with pure 2-nitro crystals if available.[1] Use Methanol/Water (9:1) for crystallization.
Dinitration	Excess nitric acid or high temp.	Strictly limit to 1.1 equivalents.

References

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